molecular formula C12H13N3 B1466767 6-(3,4-Dimethylphenyl)pyrimidin-4-amine CAS No. 1368657-87-7

6-(3,4-Dimethylphenyl)pyrimidin-4-amine

Cat. No.: B1466767
CAS No.: 1368657-87-7
M. Wt: 199.25 g/mol
InChI Key: AFYMYBPMLKQBSG-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)pyrimidin-4-amine is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines has been a subject of interest in medicinal chemistry research . Various methods for the synthesis of pyrimidines are described in the literature . For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Mechanism of Action

Target of Action

Pyrimidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 6-(3,4-Dimethylphenyl)pyrimidin-4-amine with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, often related to their target of action . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors could affect the compound’s interaction with its targets, its pharmacokinetic properties, and its overall therapeutic effect.

Biochemical Analysis

Biochemical Properties

6-(3,4-Dimethylphenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound binds to the active site of these kinases, thereby preventing their activity and subsequent downstream signaling. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, this compound affects the expression of genes involved in cell survival and apoptosis, thereby altering the cellular response to stress and damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, leading to enzyme inhibition or activation . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions result in changes in cellular processes, such as cell cycle progression, apoptosis, and DNA repair .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect. At very high doses, this compound may cause toxic or adverse effects, such as organ damage or systemic toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of metabolites, thereby influencing overall cellular metabolism. For instance, it may inhibit key metabolic enzymes, leading to the accumulation of specific metabolites and disruption of metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound may be actively transported into cells or passively diffuse across cell membranes, depending on its chemical properties .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the cytoplasm, where it can modulate cytoplasmic signaling pathways .

Properties

IUPAC Name

6-(3,4-dimethylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-3-4-10(5-9(8)2)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYMYBPMLKQBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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